molecular formula C18H15BO2 B1602909 [1,1':3',1''-Terphenyl]-2-ylboronic acid CAS No. 1133796-50-5

[1,1':3',1''-Terphenyl]-2-ylboronic acid

Cat. No. B1602909
M. Wt: 274.1 g/mol
InChI Key: XIZLXGRTCCYWCE-UHFFFAOYSA-N
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Description

“[1,1’:3’,1’'-Terphenyl]-2-ylboronic acid” is a type of organic compound that belongs to the class of aromatic hydrocarbons . It consists of a central benzene ring substituted with two phenyl groups . The IUPAC name for this compound is “{5-phenyl- [1,1’-biphenyl]-3-yl}boronic acid” and it has a molecular formula of C18H15BO2 .


Synthesis Analysis

The synthesis of “[1,1’:3’,1’'-Terphenyl]-2-ylboronic acid” involves a double Suzuki cross-coupling protocol . This method is a practical route to a variety of terphenyls and triphenylenes . Good chemoselectivity is observed during the synthesis process .


Molecular Structure Analysis

The molecular structure of “[1,1’:3’,1’'-Terphenyl]-2-ylboronic acid” can be represented by the SMILES notation OB(O)C1=CC(=CC(=C1)C1=CC=CC=C1)C1=CC=CC=C1 . This notation provides a way to represent the structure of the compound in a linear format .


Physical And Chemical Properties Analysis

“[1,1’:3’,1’'-Terphenyl]-2-ylboronic acid” is a solid at room temperature . It has a molecular weight of 306.3997 g/mol . The compound is insoluble in water . It has a melting point range of 288.0-300.0°C .

Safety And Hazards

Handling “[1,1’:3’,1’'-Terphenyl]-2-ylboronic acid” requires personal protective equipment and face protection . It should be stored in a cool place and kept tightly closed in a dry and well-ventilated area . Avoid getting it in eyes, on skin, or on clothing . Ingestion and inhalation should also be avoided .

properties

IUPAC Name

[2-(3-phenylphenyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BO2/c20-19(21)18-12-5-4-11-17(18)16-10-6-9-15(13-16)14-7-2-1-3-8-14/h1-13,20-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZLXGRTCCYWCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C2=CC=CC(=C2)C3=CC=CC=C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629938
Record name [1~1~,2~1~:2~3~,3~1~-Terphenyl]-1~2~-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1':3',1''-Terphenyl]-2-ylboronic acid

CAS RN

1133796-50-5
Record name [1~1~,2~1~:2~3~,3~1~-Terphenyl]-1~2~-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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